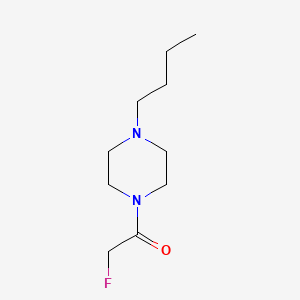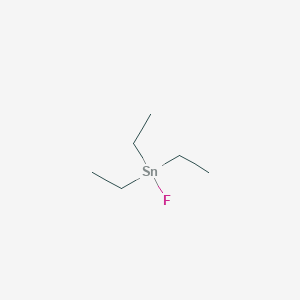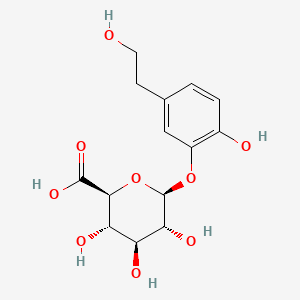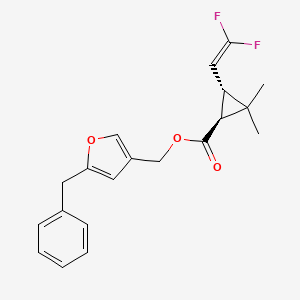
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a difluoroethenyl group, and a furan ring, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the difluoroethenyl group, and esterification with the furan derivative. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.
Difluoroethenylation: Introduction of the difluoroethenyl group using reagents like difluorocarbene precursors.
Esterification: Coupling of the cyclopropanecarboxylic acid with the furan derivative using esterification reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group or the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted derivatives with modified functional groups
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Difluoroethenyl compounds: Molecules containing the difluoroethenyl group with varying functional groups.
Furan derivatives: Compounds with the furan ring and different ester or acid functionalities.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is unique due to its combination of structural features, including the cyclopropane ring, difluoroethenyl group, and furan ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
55700-97-5 |
|---|---|
Formule moléculaire |
C20H20F2O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(5-benzylfuran-3-yl)methyl (1S,3R)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18+/m0/s1 |
Clé InChI |
OCIBCNHLIPIOMR-FUHWJXTLSA-N |
SMILES isomérique |
CC1([C@H]([C@@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
SMILES canonique |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
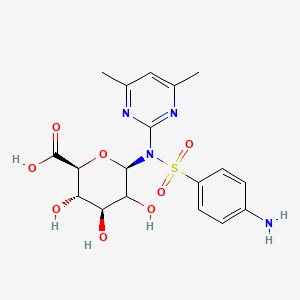
![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)



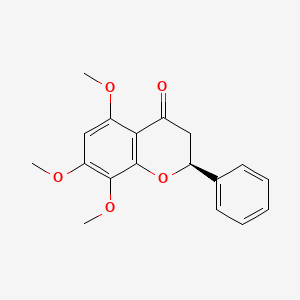
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
